2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane
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Overview
Description
2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bromomethyl group, an ethoxy group, and two methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the bromination of a suitable precursor, such as 2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, potentially leading to irreversible inhibition or activation .
Comparison with Similar Compounds
2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-(Bromomethyl)bicyclo[2.2.1]heptane: This compound lacks the ethoxy and additional methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromobicyclo[2.2.1]heptane: Similar to the previous compound but without the ethoxy and dimethyl groups, leading to different reactivity and applications.
The unique combination of functional groups in 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[22
Properties
Molecular Formula |
C12H21BrO |
---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
2-(bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21BrO/c1-4-14-12(8-13)10-6-5-9(7-10)11(12,2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
NNXAESZIQNOYQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2CCC(C2)C1(C)C)CBr |
Origin of Product |
United States |
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